molecular formula C12H13N B3332286 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline CAS No. 88565-86-0

1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B3332286
CAS No.: 88565-86-0
M. Wt: 171.24 g/mol
InChI Key: UJAYWFNXOADEQB-UHFFFAOYSA-N
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Description

Contextualization of Tetrahydroquinolines as Core Scaffolds in Organic Chemistry

Tetrahydroquinolines (THQs) are a class of nitrogen-containing heterocyclic compounds that are derivatives of quinoline (B57606). rkmmanr.org Their partially saturated nature imparts a three-dimensional geometry that is often sought after in drug design. The tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and natural products. nih.gov The versatility of the THQ skeleton allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. Synthetic methodologies to access the THQ core are numerous and well-established, ranging from the reduction of quinolines to multicomponent reactions like the Povarov reaction. wikipedia.org

Significance of N-Propargylation in Heterocyclic Chemistry

The introduction of a propargyl group (prop-2-yn-1-yl) onto a nitrogen atom within a heterocyclic system, a process known as N-propargylation, significantly enhances the synthetic utility of the parent heterocycle. The terminal alkyne of the propargyl group is a highly versatile functional handle that can participate in a wide array of chemical transformations. These include, but are not limited to, cycloaddition reactions (such as the Huisgen 1,3-dipolar cycloaddition, or "click chemistry"), Sonogashira coupling, and various transition-metal-catalyzed cyclizations. chemmethod.commdpi.comwikipedia.org This reactivity allows for the facile introduction of diverse molecular fragments and the construction of more complex, polycyclic systems.

Overview of Synthetic and Transformational Landscape for 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline

The synthesis of this compound can be efficiently achieved through methods such as the Povarov reaction. This one-pot, three-component reaction, typically involving an aniline, an aldehyde, and an alkene, provides a direct and atom-economical route to substituted tetrahydroquinolines. wikipedia.org Specifically, the use of N-propargylaniline as the amine component allows for the direct installation of the propargyl group at the nitrogen atom of the resulting tetrahydroquinoline ring.

The true synthetic power of this compound lies in its transformational landscape. The terminal alkyne serves as a linchpin for a variety of subsequent chemical elaborations, making it a valuable intermediate in diversity-oriented synthesis.

One of the most prominent transformations is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide. rkmmanr.org This strategy has been successfully employed to synthesize novel tetrazoloquinoline-1,2,3-triazole derivatives, highlighting the utility of the propargylated tetrahydroquinoline scaffold in constructing complex, nitrogen-rich heterocyclic systems with potential biological activity. rkmmanr.org

The terminal alkyne also readily participates in Sonogashira coupling , a palladium- and copper-co-catalyzed cross-coupling reaction with aryl or vinyl halides. chemmethod.commdpi.com This powerful carbon-carbon bond-forming reaction enables the direct attachment of aromatic or vinylic substituents to the propargyl group, providing access to a wide range of conjugated systems.

Furthermore, the propargyl group can undergo intramolecular reactions . For instance, gold-catalyzed intramolecular hydroarylation of related N-propargylanilines has been shown to yield dihydroquinolines and tetrahydroquinolines. This type of transformation offers a pathway to construct fused polycyclic systems.

The reactivity of the tetrahydroquinoline nucleus itself can also be exploited. For example, the nitrogen atom can participate in Mannich-type reactions , which involve the aminoalkylation of a carbon acid using formaldehyde (B43269) and a primary or secondary amine. nih.gov

The following table provides a summary of the key synthetic and transformational aspects of this compound.

Aspect Description Key Features
Synthesis One-pot, three-component Povarov reaction using N-propargylaniline, an aldehyde, and an alkene.Atom-economical, efficient, direct installation of the N-propargyl group.
Transformation 1: Click Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides.Forms a stable 1,2,3-triazole ring; high yielding and regioselective.
Transformation 2: Sonogashira Coupling Palladium- and copper-co-catalyzed cross-coupling with aryl or vinyl halides.Forms a new carbon-carbon bond, leading to conjugated systems.
Transformation 3: Intramolecular Cyclization Gold-catalyzed intramolecular hydroarylation.Can lead to the formation of fused polycyclic systems.
Transformation 4: Mannich Reaction Reaction involving the tetrahydroquinoline nitrogen, formaldehyde, and a carbon acid.Forms a new C-C bond alpha to the nitrogen atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-9-13-10-5-7-11-6-3-4-8-12(11)13/h1,3-4,6,8H,5,7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAYWFNXOADEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Prop 2 Yn 1 Yl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Direct N-Alkylation Approaches

Direct N-alkylation represents a straightforward approach to introducing the propargyl group onto the nitrogen atom of the tetrahydroquinoline ring system. This can be achieved by reacting a pre-formed tetrahydroquinoline with a propargylating agent or by N-alkylation of an aniline precursor followed by cyclization to form the tetrahydroquinoline ring.

N-Propargylation of Pre-formed Tetrahydroquinolines

The most direct synthesis of 1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline involves the N-alkylation of 1,2,3,4-tetrahydroquinoline itself. This classic SN2 reaction typically employs a propargyl halide, such as propargyl bromide or propargyl chloride, as the alkylating agent. The reaction is generally performed in the presence of a base to deprotonate the secondary amine of the tetrahydroquinoline, thereby increasing its nucleophilicity.

Common bases used for this transformation include alkali metal carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH). The choice of solvent is crucial, with polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or tetrahydrofuran (THF) being frequently used to facilitate the reaction. For instance, the alkylation of heterocyclic amines is often favored at the nitrogen atom when using alkali salts in DMF nih.gov. In a related procedure for O-alkylation with propargyl bromide, sodium hydride in THF was found to be effective, suggesting its applicability for N-alkylation as well nih.gov.

N-Propargylation of Anilines as Key Intermediates

An alternative strategy involves the initial N-propargylation of an aniline derivative, which then serves as a key intermediate for the subsequent construction of the tetrahydroquinoline ring. This multi-step approach allows for greater flexibility in introducing substituents on the aromatic ring of the final product. The N-propargylanilines are typically prepared by reacting the corresponding aniline with a propargyl halide in the presence of a base researchgate.net.

Once the N-propargylated aniline is formed, various cyclization strategies can be employed. One such method is an intramolecular Friedel-Crafts type reaction. nih.gov Another innovative, transition-metal-free, one-pot synthesis involves the reaction of anilines with propargylic chlorides in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org In this method, HFIP activates the C-Cl bond, enabling the N-propargylation of the aniline in an acidic medium. The propargylated aniline intermediate then undergoes an acid-catalyzed cyclization and subsequent reduction to yield the C4-aryl-substituted tetrahydroquinoline. acs.org This highlights the utility of N-propargylated anilines as versatile precursors for complex tetrahydroquinoline derivatives. acs.orgresearchgate.net

Optimization of N-Alkylation Reaction Conditions (e.g., microwave assistance, base, solvent)

To improve the efficiency, yield, and environmental footprint of N-alkylation reactions, various conditions can be optimized. Key parameters include the choice of base, solvent, and energy source.

Base and Solvent: The selection of the base and solvent system is critical. For the alkylation of nitrogen heterocycles, combinations like potassium carbonate or cesium carbonate in DMF or N-methyl-2-pyrrolidinone (NMP) have proven effective. mdpi.com Stronger bases such as sodium hydride (NaH) in THF are also viable, particularly when dealing with less reactive substrates. nih.gov The choice often depends on the specific substrate and the desired reaction rate.

Microwave Assistance: A significant advancement in reaction optimization is the use of microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. mdpi.comnih.gov For the N-alkylation of amides and lactams, a related transformation, solvent-free conditions using a solid support (e.g., alumina) or a phase-transfer catalyst in combination with bases like potassium hydroxide and potassium carbonate under microwave irradiation have been highly successful. mdpi.commdpi.com These methods are advantageous as they often require less solvent, simplifying the workup process. mdpi.com

The table below summarizes typical conditions that can be optimized for N-alkylation reactions.

ParameterOptionsRationale/Advantage
Energy Source Conventional Heating, Microwave IrradiationMicrowave heating offers significantly reduced reaction times and often improved yields mdpi.comnih.gov.
Base K₂CO₃, Cs₂CO₃, KOH, NaHChoice depends on the acidity of the N-H bond; stronger bases for weaker nucleophiles nih.govmdpi.commdpi.com.
Solvent DMF, NMP, THF, AcetonitrilePolar aprotic solvents are generally preferred to solvate the cation and facilitate the SN2 reaction nih.govmdpi.com.
Conditions Solvent-based, Solvent-free (Dry Media)Solvent-free conditions reduce waste and simplify purification mdpi.com.

Multicomponent and Cascade Reactions for Tetrahydroquinoline Ring Construction

Multicomponent and cascade (or domino) reactions provide an elegant and efficient means to construct the tetrahydroquinoline ring system in a single pot. These methods are highly atom-economical and can generate complex molecules from simple starting materials. The Povarov reaction is a prominent example used to synthesize N-propargyl tetrahydroquinolines.

Lewis Acid-Catalyzed Povarov Reactions to N-Propargyl Tetrahydroquinolines

The Povarov reaction is a powerful tool for synthesizing tetrahydroquinolines, typically involving the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene. sci-rad.comresearchgate.net For the synthesis of N-propargyl derivatives, a three-component cationic Povarov reaction is particularly effective. This reaction is carried out using a pre-formed N-propargylaniline, an aldehyde (such as formaldehyde), and an electron-rich alkene (like N-vinylpyrrolidinone or N-vinylformamide). nih.govrsc.orgresearchgate.net

The reaction is not a concerted cycloaddition but rather a domino reaction that proceeds through a Mannich-type addition followed by an intramolecular Friedel-Crafts alkylation. nih.govrsc.orgresearchgate.netbohrium.com The Lewis acid catalyst plays a crucial role by activating the aldehyde, which facilitates the in-situ formation of a reactive iminium cation from the N-propargylaniline. nih.govrsc.org This electrophilic iminium ion is then attacked by the alkene, leading to a Mannich-type adduct, which subsequently undergoes intramolecular cyclization to form the tetrahydroquinoline ring. rsc.orgresearchgate.netnih.gov The use of pre-formed N-propargylanilines in this reaction allows for the direct installation of the propargyl group at the N1 position of the resulting tetrahydroquinoline. researchgate.netnih.gov

Role of Different Lewis Acids in Reaction Efficiency

The choice of Lewis acid catalyst significantly influences the efficiency and yield of the Povarov reaction. Various Lewis acids have been investigated for their ability to catalyze the synthesis of N-propargyl tetrahydroquinolines.

A comparative study exploring the synthesis of N-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinoline evaluated five different Lewis acids: InCl₃, BiCl₃, AlCl₃, TiCl₄, and BF₃. rsc.org Among these, Indium(III) chloride (InCl₃) demonstrated the highest reaction performance, providing the best yield of the desired product. rsc.orgresearchgate.netbohrium.comnih.govrsc.org Theoretical studies using density functional theory (DFT) have provided insight into this observation, showing that InCl₃ provides the lowest energy barrier for the formation of the crucial iminium ion intermediate. rsc.orgresearchgate.netnih.govrsc.org The catalyst increases the electrophilic character of the aldehyde, thereby promoting the reaction. rsc.orgresearchgate.netnih.gov In the absence of a catalyst, the reaction does not yield the desired product, highlighting the essential role of the Lewis acid. rsc.orgrsc.org

Other Lewis acids like aluminum chloride (AlCl₃) and copper(II) triflate (Cu(OTf)₂) have also been used in Povarov reactions to produce tetrahydroquinolines, although their relative efficiencies can vary depending on the specific substrates and reaction conditions. sci-rad.com For instance, in some systems, AlCl₃ was found to be a better promoter than Cu(OTf)₂. sci-rad.com Boron trifluoride etherate (BF₃·OEt₂) is another commonly employed Lewis acid in both inter- and intramolecular Povarov reactions. nih.gov

The table below summarizes the performance of different Lewis acids in a specific three-component cationic Povarov reaction.

Lewis Acid CatalystRelative YieldReference
InCl₃ Highest rsc.orgresearchgate.netnih.govrsc.org
BiCl₃ Lower than InCl₃ nih.govrsc.org
AlCl₃ Lower than InCl₃ sci-rad.comrsc.org
TiCl₄ Lower than InCl₃ rsc.org
BF₃ Lower than InCl₃ nih.govrsc.org
No Catalyst No Product rsc.orgrsc.org
Domino Mannich/Friedel-Crafts Reaction Sequences

A highly effective method for synthesizing N-propargyl tetrahydroquinolines is through a domino reaction that combines a Mannich-type addition with an intramolecular Friedel-Crafts alkylation. nih.govresearchgate.net This sequence is often referred to as a cationic Povarov reaction. nih.govresearchgate.netresearchgate.net This one-pot multicomponent approach is valued for its efficiency, mild reaction conditions, and the ability to construct the core tetrahydroquinoline structure with substitution in a single step. cas.cnstrath.ac.uk

The reaction typically involves three components: an N-propargylaniline, an aldehyde (such as formaldehyde), and an electron-rich alkene. nih.govresearchgate.net The sequence is initiated by the reaction between the N-propargylaniline and the aldehyde to form an iminium ion intermediate. This electrophilic species then undergoes a Mannich-type reaction with the electron-rich alkene. The resulting intermediate then undergoes an intramolecular Friedel-Crafts cyclization to yield the final 1,2,3,4-tetrahydroquinoline ring system. strath.ac.ukepa.gov

Lewis acids are commonly employed to catalyze this transformation. Indium(III) chloride (InCl₃) has been shown to be a particularly effective catalyst for the synthesis of N-propargyl tetrahydroquinoline derivatives. nih.govresearchgate.net For instance, the reaction of various N-propargylanilines with formaldehyde (B43269) and N-vinylformamide in acetonitrile, catalyzed by InCl₃, provides the corresponding 4-substituted N-propargyl tetrahydroquinolines in moderate to good yields. nih.govresearchgate.net Iron(III) chloride has also been utilized as an environmentally friendly and readily available catalyst for similar domino reactions leading to tetrahydroquinoline derivatives. cas.cn

CatalystStarting MaterialsProductYield (%)Reference
InCl₃N-propargylaniline, Formaldehyde, N-vinylformamideN-formyl-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-4-amine60-75% nih.govresearchgate.net
FeCl₃Anilines, Aldehydes, AlkenesPolysubstituted TetrahydroquinolinesVaries cas.cn

Other Cycloaddition and Annulation Strategies

Beyond the Mannich/Friedel-Crafts pathway, other cycloaddition and annulation reactions have been developed for the synthesis of the tetrahydroquinoline core, which can be subsequently N-propargylated or built from N-propargyl precursors.

The inverse-electron-demand aza-Diels–Alder (IEDA-DA) reaction is a powerful tool for the construction of nitrogen-containing six-membered heterocycles. nih.govnih.gov In this type of reaction, an electron-deficient aza-diene reacts with an electron-rich dienophile. nih.govresearchgate.net This strategy can be applied to the synthesis of tetrahydroquinolines, where an in-situ generated aza-diene, derived from an aniline and an aldehyde, reacts with an alkene. A formal inverse-electron-demand aza-Diels–Alder cyclization can generate the tetrahydroquinoline core in high yields. researchgate.net While specific examples focusing solely on this compound are less detailed in the literature under this reaction class, the Povarov reaction itself is often mechanistically discussed in the context of a stepwise process involving electrophilic addition and cyclization, but it can also be viewed as a formal [4+2] cycloaddition, sharing characteristics with aza-Diels-Alder reactions. researchgate.netresearchgate.net

Gold-catalyzed tandem reactions provide an efficient route to tetrahydroquinolines from N-aryl propargylamines. organic-chemistry.orgresearchgate.net This methodology involves an intramolecular hydroarylation of the alkyne, followed by a transfer hydrogenation of the resulting endocyclic enamine or quinoline (B57606) intermediate. organic-chemistry.orgorganic-chemistry.org This approach is advantageous due to its high atom economy, good substrate compatibility, and excellent regioselectivity. organic-chemistry.orgresearchgate.net

The process is typically catalyzed by a gold complex, which acts as a π-Lewis acid to activate the alkyne for the initial hydroamination/hydroarylation step. organic-chemistry.orgnih.gov The subsequent reduction of the cyclized intermediate is accomplished using a hydrogen donor, such as a Hantzsch ester, in the same pot. organic-chemistry.orgorganic-chemistry.org This tandem protocol allows for the direct conversion of readily available N-aryl propargylamines into the saturated tetrahydroquinoline core. organic-chemistry.orgresearchgate.net

Diversification of the Tetrahydroquinoline Core during Synthesis

The functionalization of the tetrahydroquinoline ring, particularly at the C-4 position, and the control of stereochemistry are crucial for developing analogs with specific biological activities.

Strategies for C-4 Substituted 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolines

Introducing substituents at the C-4 position of the tetrahydroquinoline ring can be achieved during the primary ring-forming reaction. The cationic Povarov reaction (a domino Mannich/Friedel-Crafts sequence) is particularly well-suited for this purpose. nih.govresearchgate.net By selecting an appropriate electron-rich alkene as one of the three components, a specific substituent can be installed at the C-4 position.

For example, using N-vinylformamide or N-vinylpyrrolidinone as the alkene component in the InCl₃-catalyzed reaction with an N-propargylaniline and formaldehyde leads directly to the formation of N-propargyl tetrahydroquinolines with a formamido or a pyrrolidinonyl group at the C-4 position, respectively. nih.govresearchgate.net This strategy allows for the direct incorporation of amide-containing functionalities, which can be valuable for modulating the physicochemical properties of the molecule. Other synthetic approaches focus on the direct deprotonation and functionalization of a pre-formed tetrahydroquinoline scaffold at the C-4 position. chemrxiv.orgresearchgate.net

Alkene ComponentC-4 SubstituentReaction TypeReference
N-vinylformamide-NHCHOCationic Povarov nih.govresearchgate.net
N-vinylpyrrolidinone2-oxopyrrolidin-1-ylCationic Povarov strath.ac.ukepa.gov
Electron-deficient alkynesEster and Aryl groupsCascade Friedel–Crafts/Mannich rsc.orgnih.gov

Stereoselective Synthesis of N-Propargyl Tetrahydroquinoline Analogs

The development of stereoselective methods for the synthesis of N-propargyl tetrahydroquinoline analogs is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer.

One prominent strategy is the use of chiral catalysts in tandem reactions. A highly efficient gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation has been developed for the synthesis of chiral 1,2,3,4-tetrahydroquinolines. organic-chemistry.orgnih.gov In this process, a chiral phosphate acts as a co-catalyst with the gold complex. The gold catalyst facilitates the initial hydroamination, while the chiral environment provided by the phosphate directs the subsequent asymmetric transfer hydrogenation of the quinoline intermediate, leading to the final product with high enantioselectivity. organic-chemistry.orgnih.gov

Diastereoselective syntheses have also been reported. A tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate derivatives can produce C-2 and C-4 substituted tetrahydroquinolines with high diastereoselectivity, where the C-2 alkyl group is cis to the C-4 carboxylic ester. nih.gov Furthermore, borane-catalyzed cascade reactions of tertiary anilines with electron-deficient alkynes have been shown to construct functionalized 1,2,3,4-tetrahydroquinolines with exclusive 3,4-anti-stereochemistry. rsc.orgnih.gov These methods provide powerful tools for accessing stereochemically defined N-propargyl tetrahydroquinoline analogs.

MethodKey FeatureStereochemical OutcomeCatalyst/ReagentReference
Tandem Hydroamination/Transfer HydrogenationAsymmetric ReductionHigh Enantioselectivity (up to 98% ee)Chiral Gold Phosphate organic-chemistry.orgnih.gov
Tandem Reduction-Reductive AminationDiastereoselective CyclizationHigh Diastereoselectivity (cis)Pd/C, H₂ nih.gov
Cascade Friedel–Crafts/MannichDiastereoselective AnnulationHigh Diastereoselectivity (anti)B(C₆F₅)₃ rsc.orgnih.gov

Chemical Reactivity and Transformations of the 1 Prop 2 Yn 1 Yl 1,2,3,4 Tetrahydroquinoline Scaffold

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group (a propargyl group) is the most frequently targeted site for transformations due to its high reactivity and the reliability of the reactions it undergoes.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, reliability, and biocompatibility. nih.govrsc.orgbeilstein-journals.org This reaction facilitates the precise and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings by coupling a terminal alkyne, such as that on the 1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline scaffold, with an azide-containing molecule. nih.govbeilstein-journals.org

The CuAAC reaction is valued for its mild reaction conditions, often proceeding in various solvents, including water, and its tolerance of a wide array of functional groups, which minimizes the need for protective group strategies. nih.gov The resulting 1,2,3-triazole ring is a stable aromatic heterocycle that can act as a rigid linker or a pharmacologically active component in the final molecule. nih.gov

Click chemistry serves as a powerful tool for molecular assembly, enabling the straightforward linkage of the this compound scaffold to other molecular fragments to create novel hybrid structures. nih.govsciencedaily.com This strategy is widely employed in medicinal chemistry to synthesize molecules that integrate the pharmacophoric features of tetrahydroquinoline with other biologically active moieties. The 1,2,3-triazole linker formed during the CuAAC reaction is not merely a passive connector; its chemical stability and ability to participate in hydrogen bonding can significantly influence the pharmacological profile of the hybrid molecule. nih.gov

Researchers have successfully synthesized various hybrid molecules by reacting this compound with diverse azides. The reaction conditions typically involve a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄·5H₂O) with a reducing agent (such as sodium ascorbate), in a suitable solvent system like t-butanol/water.

Table 1: Examples of Hybrid Structures Synthesized via CuAAC Reaction

Azide Partner Catalyst/Reagents Solvent Product Description Reference
Various substituted aryl azides CuSO₄·5H₂O, Sodium Ascorbate t-BuOH/H₂O A library of 1,2,3-triazole-linked tetrahydroquinoline-aryl hybrids. beilstein-journals.org
Azido-functionalized chalcones Cu(I) Not specified Hybrid molecules combining the tetrahydroquinoline scaffold with chalcone (B49325) motifs.
Azidomethyl ferrocene CuSO₄·5H₂O, Sodium Ascorbate CH₂Cl₂/H₂O Ferrocene-tetrahydroquinoline conjugates linked by a triazole ring.

This table is illustrative. Specific yields and detailed reaction conditions can be found in the cited literature.

While CuAAC is the most prominent reaction involving the alkyne moiety of this scaffold, other transformations are also possible. These reactions further expand the synthetic utility of this compound, allowing for the introduction of different functional groups and the construction of varied molecular frameworks. For instance, iminium ion-alkyne cyclization can be induced, leading to the formation of new polycyclic systems. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

Functionalization at the Tetrahydroquinoline Core

Beyond the reactive alkyne, the tetrahydroquinoline nucleus itself offers sites for functionalization, enabling modifications that can tune the electronic and steric properties of the molecule.

Direct C-H activation is a powerful and atom-economical strategy for modifying heterocyclic scaffolds. mdpi.comacs.org In the context of N-substituted tetrahydroquinolines, the nitrogen atom can direct metallo-catalysts to selectively activate adjacent C-H bonds. While literature specifically detailing C-H activation on this compound is sparse, related N-substituted systems offer a strong precedent. For many quinoline (B57606) derivatives, transition metal-catalyzed reactions, often using ruthenium, rhodium, or palladium, can achieve regioselective functionalization at the C8 position through the formation of a stable 5-membered metallacycle intermediate. acs.orgresearchgate.net Such strategies could potentially be applied to introduce aryl, alkyl, or other functional groups directly onto the aromatic ring of the tetrahydroquinoline core.

The aromatic ring of the tetrahydroquinoline scaffold is susceptible to electrophilic substitution reactions. The nitrogen atom, being part of the saturated heterocyclic ring, acts as an activating group and directs incoming electrophiles to the ortho and para positions (C-6 and C-8). However, the regioselectivity of these reactions can be influenced by the nature of the N-substituent and the reaction conditions. For instance, aryne 1,2,4′-trifunctionalization has been reported for cyclic amines, including the tetrahydroquinoline core, demonstrating complex, yet selective, transformations of the aromatic system. acs.org The choice of solvent can also play a crucial role in determining the regioselectivity of functionalization on N-heterocycles. mdpi.com These methods allow for the introduction of substituents like halogens, nitro groups, or acyl groups, further diversifying the chemical space accessible from the parent scaffold.

Table of Compounds

Compound Name
This compound
Copper(I) Iodide (CuI)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sodium Ascorbate
N,N-Diisopropylethylamine (DIPEA)
Tetrahydrofuran (THF)
t-Butanol (t-BuOH)
Dichloromethane (CH₂Cl₂)
Ruthenium
Rhodium

Derivatization Strategies for Structural Diversification

The this compound scaffold is a versatile building block in synthetic organic chemistry, offering multiple sites for chemical modification. The presence of the reactive N-propargyl group, the aromatic ring, and the saturated heterocyclic ring allows for a wide range of derivatization strategies aimed at structural diversification. These strategies are crucial for generating libraries of novel compounds with potential applications in medicinal chemistry and materials science. The derivatization can be broadly categorized into two main approaches: the introduction of additional functionalities onto the existing tetrahydroquinoline framework and the use of the inherent reactivity of the scaffold to construct more complex, polycyclic systems.

Introduction of Additional Functionalities on the Tetrahydroquinoline Framework

The functionalization of the tetrahydroquinoline (THQ) core of this compound can be achieved either by incorporating desired substituents during the initial synthesis of the ring system or by post-synthetic modification of the pre-formed scaffold.

A primary method for the de novo construction of functionalized N-propargyl tetrahydroquinolines is the Povarov reaction. nih.govresearchgate.net This is a powerful three-component reaction that involves the condensation of an N-propargylaniline, an aldehyde, and an electron-rich alkene, typically catalyzed by a Lewis acid such as indium(III) chloride. nih.gov This domino reaction, proceeding through a Mannich/Friedel-Crafts sequence, allows for the introduction of a wide variety of substituents at the C4-position of the tetrahydroquinoline ring, depending on the choice of the alkene component. nih.govnih.gov For instance, using N-vinylformamide as the alkene component leads to the introduction of a formamido group at the C4-position. nih.gov The versatility of the Povarov reaction is a key strategy for achieving structural diversity in the N-propargyl tetrahydroquinoline series. nih.gov

The following table summarizes the synthesis of various N-propargyl tetrahydroquinoline derivatives with different functionalities on the tetrahydroquinoline framework using the cationic Povarov reaction. nih.gov

N-Propargylaniline PrecursorAlkeneProductYield (%)
N-propargyl-4-methoxyanilineN-vinylformamide4-(formylamino)-6-methoxy-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline75
N-propargyl-4-methylanilineN-vinylformamide4-(formylamino)-6-methyl-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline72
N-propargyl-4-chloroanilineN-vinylformamide6-chloro-4-(formylamino)-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline68
N-propargyl-4-fluoroanilineN-vinylformamide6-fluoro-4-(formylamino)-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline65

Post-synthetic modification of the this compound scaffold is another important strategy for introducing new functional groups, particularly on the aromatic ring. Electrophilic aromatic substitution reactions are commonly employed for this purpose. For example, the nitration of N-protected tetrahydroquinolines has been studied to introduce a nitro group onto the benzene (B151609) ring. A thorough investigation into the nitration of tetrahydroquinoline and its N-protected derivatives has been conducted to understand the regioselectivity of the reaction. researchgate.netjst.go.jp The position of nitration is influenced by the nature of the protecting group on the nitrogen atom and the reaction conditions. researchgate.net While direct nitration of this compound is not explicitly detailed in the provided sources, the studies on related N-substituted tetrahydroquinolines provide a basis for how such a transformation could be achieved.

Below is a table illustrating the regioselective nitration of an N-acetyl protected tetrahydroquinoline. researchgate.net

SubstrateReagentsMajor Product
1-acetyl-1,2,3,4-tetrahydroquinolineHNO₃, H₂SO₄1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline

Synthesis of Complex Polycyclic Systems Incorporating the N-Propargyl Tetrahydroquinoline Motif

The N-propargyl group in this compound is not only a site for derivatization but also a key functional handle for the construction of complex polycyclic systems. Intramolecular cyclization reactions involving the propargyl unit and the tetrahydroquinoline framework are a powerful strategy for synthesizing N-fused heterocyclic compounds.

A prominent example of this strategy is the gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines. organic-chemistry.orgresearchgate.netacs.org This reaction involves the activation of the alkyne by a gold catalyst, followed by an intramolecular electrophilic attack of the alkyne on the electron-rich aromatic ring of the tetrahydroquinoline moiety. acs.org This tandem reaction can lead to the formation of novel fused polycyclic systems. For instance, the gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines can be used to construct 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines in good yields. organic-chemistry.orgacs.orgbohrium.com This method offers simple reaction conditions and high efficiency for the synthesis of complex heterocyclic structures. organic-chemistry.org

The following table presents examples of the synthesis of polycyclic systems from N-aryl propargylamines through gold-catalyzed intramolecular hydroarylation. organic-chemistry.orgacs.org

SubstrateCatalystProductYield (%)
N-benzyl-N-(prop-2-yn-1-yl)anilineXPhosAuNTf₂1-benzyl-1,2,3,4-tetrahydroquinoline87
N-phenyl-N-(but-2-yn-1-yl)anilineXPhosAuNTf₂1-phenyl-4-methyl-1,2,3,4-tetrahydroquinoline82
N-(prop-2-yn-1-yl)anilineXPhosAuNTf₂1,2,3,4-tetrahydroquinoline78
N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)anilineXPhosAuNTf₂6-methoxy-1,2,3,4-tetrahydroquinoline85

Other transition metals, such as silver, can also catalyze the cycloisomerization of propargyl-containing heterocycles to produce N-fused polycyclic systems. nih.govnih.gov These reactions proceed through an intramolecular nucleophilic attack of a heterocyclic nitrogen atom on the metal-activated alkyne, leading to the formation of fused pyrrolo-heterocycles. nih.gov These methods provide a mild and efficient route to a variety of complex heterocyclic architectures based on the N-propargyl tetrahydroquinoline motif.

Mechanistic Investigations and Theoretical Studies on 1 Prop 2 Yn 1 Yl 1,2,3,4 Tetrahydroquinoline Chemistry

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms involving N-propargyl tetrahydroquinolines. Through advanced modeling and simulation, researchers can map out the energetic landscapes of chemical transformations, providing a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of complex organic reactions, including the synthesis of tetrahydroquinolines. nih.gov DFT calculations are employed to optimize the structures of reactants, intermediates, transition states, and products, and to calculate their corresponding energies. nih.gov This approach has been particularly insightful in studying the three-component Povarov reaction, a common method for synthesizing N-propargyl tetrahydroquinoline derivatives. nih.gov

Theoretical analyses at the DFT level have established that the cationic Povarov reaction is not a concerted process but proceeds through a series of energetically favorable steps. nih.gov The mechanism involves the formation of a Mannich-type adduct, which is generated by the nucleophilic addition of an activated alkene to an iminium cation. This is followed by a cyclization step via an intramolecular Friedel–Crafts reaction to form the tetrahydroquinoline ring. nih.gov In parallel, computational studies on related N-protected tetrahydroquinoline derivatives have been performed to understand regioselective nitration, with calculations carried out at the B3LYP/6-31++G** level to optimize the σ complexes of various isomers. researchgate.net For structural analysis of related compounds, the hybrid B3LYP method with the 6–311 G(d,p) basis set has been utilized to optimize the gas-phase structure. nih.gov

The Gibbs free energy profile for the catalyzed formation of the iminium ion has been calculated, showing how different catalysts affect the energy landscape. researchgate.net The subsequent steps, including the Mannich-type addition and the intramolecular Friedel-Crafts cyclization, also have distinct transition states and energy barriers that have been elucidated through computational modeling. nih.gov These analyses provide a quantitative picture of the reaction's feasibility and kinetics.

Table 1: Calculated Energy Data for Key Reaction Steps
Reaction Step/ParameterCatalystCalculated Value (kcal/mol)Computational Method
Iminium Ion Formation (Gibbs Free Energy)InCl₃Lowest among tested catalysts nih.govDFT nih.gov
HOMO-LUMO Energy Gap (ΔE)N/A4.0319 eV*B3LYP/6-311G(d,p) nih.gov

*Value for a related derivative, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. nih.gov

Elucidation of Catalytic Roles in N-Propargyl Tetrahydroquinoline Formation

Catalysts are pivotal in the synthesis of N-propargyl tetrahydroquinolines, influencing both reaction efficiency and selectivity. Mechanistic studies have been crucial in understanding precisely how these catalysts function at a molecular level.

In the context of the cationic Povarov reaction, Lewis acids are essential. nih.gov A comparative study evaluated the efficacy of five different Lewis acids (InCl₃, BiCl₃, AlCl₃, TiCl₄, and BF₃) for the synthesis of an N-propargyl tetrahydroquinoline derivative. nih.gov The results demonstrated that InCl₃ provided the highest reaction yield, while the reaction did not proceed in the absence of a catalyst. nih.gov

Table 2: Performance of Lewis Acid Catalysts in Povarov Reaction nih.gov
CatalystRelative Reaction PerformanceMechanistic Role
InCl₃HighestLowers energy barrier for iminium ion formation nih.gov
BiCl₃Moderate-HighAldehyde activation nih.gov
AlCl₃Moderate-HighAldehyde activation nih.gov
TiCl₄Moderate-HighAldehyde activation nih.gov
BF₃Moderate-HighAldehyde activation nih.gov

Mechanistic Insights into Stereochemical Control in Asymmetric Syntheses

Achieving control over stereochemistry is a fundamental challenge in organic synthesis. rijournals.com For tetrahydroquinolines, which often contain one or more stereocenters, developing asymmetric syntheses is of high importance. Mechanistic studies have been instrumental in understanding how chirality is transferred and controlled during these reactions.

One approach involves the use of chiral catalysts, such as chiral phosphoric acids, in transfer hydrogenation reactions to produce enantiomerically enriched tetrahydroquinolines. organic-chemistry.org Another powerful strategy utilizes palladacycles featuring a metal-bonded stereogenic carbon. nih.gov In these systems, the transfer of chirality from a nonracemic auxiliary ligand to the palladium-bonded stereocenter has been systematically studied. The mechanism of stereoinduction was found to be critically dependent on a restricted rotation about the palladium-aryl bond, which gives rise to atropisomers, and the nature of the leaving group. nih.gov This detailed mechanistic understanding allows for the rational design of catalysts and reaction conditions to achieve high levels of enantioselectivity in the synthesis of complex tetrahydroquinoline scaffolds. nih.gov

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide powerful tools for analyzing this structure and deriving reactivity descriptors that can predict chemical behavior. For derivatives of 1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline, DFT calculations have been used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.0319 eV. nih.gov The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. nih.gov

Furthermore, Electron Localization Function (ELF) analyses have been performed to elucidate key bonding events during reaction sequences, highlighting differences in bond formation under various catalytic conditions. nih.gov Other theoretical studies on related N-propargyltetrahydroquinoline derivatives have calculated reactivity indexes such as electronic chemical potential (µ), chemical hardness (η), and electrophilicity (ω) to understand the relationship between molecular structure and energetic behavior. nih.gov

Table 3: Calculated Electronic Properties and Reactivity Descriptors
ParameterCompound TypeCalculated ValueSignificance
EHOMO2-oxo-1-(prop-2-yn-1-yl) derivative nih.gov-6.3166 eVEnergy of the highest occupied molecular orbital nih.gov
ELUMO2-oxo-1-(prop-2-yn-1-yl) derivative nih.gov-2.2847 eVEnergy of the lowest unoccupied molecular orbital nih.gov
HOMO-LUMO Gap (ΔE)2-oxo-1-(prop-2-yn-1-yl) derivative nih.gov4.0319 eVIndicator of chemical reactivity and stability nih.gov
Reactivity Indexes (µ, η, ω)N-propargyltetrahydroquinoline derivatives nih.govCalculatedRelate structure to energetic behavior nih.gov

Future Perspectives in the Synthetic Chemistry of 1 Prop 2 Yn 1 Yl 1,2,3,4 Tetrahydroquinoline

Emerging Synthetic Methodologies for N-Propargyl Tetrahydroquinoline Scaffolds

The synthesis of N-propargyl tetrahydroquinolines has traditionally relied on standard N-alkylation procedures. However, recent advancements focus on more efficient, atom-economical, and environmentally benign strategies, particularly those employing domino or tandem reactions. nih.govrsc.org

One of the most promising emerging methods is the cationic Povarov reaction . This domino reaction, which can be described as a Mannich/Friedel-Crafts sequence, allows for the efficient one-pot synthesis of N-propargyl tetrahydroquinolines from preformed N-propargylanilines, an aldehyde (like formaldehyde), and an alkene. nih.govresearchgate.net Catalysts such as Indium (III) chloride (InCl₃) have proven effective under mild conditions. nih.govresearchgate.net The Povarov reaction is a powerful tool for generating structural diversity in the THQ core. mdpi.com

Metal-catalyzed reactions are also at the forefront of new synthetic design. Gold-catalyzed methodologies, for instance, have been developed for the intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines to yield tetrahydroquinolines. organic-chemistry.org These reactions offer high efficiency and excellent regioselectivity under simple reaction conditions. organic-chemistry.org Furthermore, relay catalysis systems combining an achiral gold complex with a chiral Brønsted acid enable the direct, highly enantioselective transformation of 2-(2-propynyl)aniline derivatives into chiral tetrahydroquinolines through a consecutive hydroamination/asymmetric transfer hydrogenation process. organic-chemistry.org

Photochemical synthesis represents another frontier, offering mild reaction conditions and unique reactivity. Reductive cyclization of iodoaryl vinyl derivatives using photocatalysts like Ir(ppy)₃ can produce N-free tetrahydroquinolines, which can then be propargylated. researchgate.net This approach is notable for its low energy requirements and tolerance of various functional groups. researchgate.net

MethodologyReaction TypeKey FeaturesCatalyst Example
Cationic Povarov ReactionDomino (Mannich/Friedel-Crafts)One-pot, three-component synthesis; good to moderate yields. nih.govIndium (III) chloride (InCl₃) nih.gov
Gold-Catalyzed CyclizationTandem Hydroamination/Transfer HydrogenationHigh efficiency and enantioselectivity; mild conditions. organic-chemistry.orgGold complex / Chiral Phosphate organic-chemistry.org
Photochemical CyclizationReductive CyclizationVisible-light mediated; low energy input; N-unprotected products. researchgate.netIr(ppy)₃ researchgate.net
Tandem CatalysisCondensation/Reductive CyclizationUse of multifunctional heterogeneous catalysts from simple starting materials. rsc.orgPd/UiO-66 rsc.org

Exploration of Novel Chemical Transformations and Derivatization Pathways

The true synthetic potential of 1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline lies in the reactivity of its constituent parts: the terminal alkyne and the tetrahydroquinoline scaffold. The propargyl group is a particularly attractive precursor for a wide range of chemical transformations. revmaterialeplastice.roresearchgate.net

The most significant transformation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , the flagship reaction of "click chemistry." tcichemicals.comnih.goviris-biotech.de This reaction allows for the nearly quantitative formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide. tcichemicals.comiris-biotech.de This modular approach enables the covalent linking of the tetrahydroquinoline scaffold to a virtually limitless array of other molecules, including polymers, biomolecules, and functional materials, under mild, often aqueous, conditions. tcichemicals.comnih.gov

Beyond click chemistry, the alkyne moiety can participate in various other reactions:

Sonogashira coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.

Hydration: Conversion of the alkyne to a methyl ketone.

Reduction: Selective hydrogenation to the corresponding alkene (N-allyl-tetrahydroquinoline) or alkane (N-propyl-tetrahydroquinoline).

The tetrahydroquinoline ring itself offers sites for derivatization. Methodologies have been developed for the selective deprotonation and functionalization at the C4 position, followed by reactions such as direct alkylation or Negishi cross-coupling to introduce new substituents. nih.gov This allows for the synthesis of complex, polysubstituted THQ derivatives, expanding the chemical space accessible from the parent N-propargylated compound.

Computational Design and Prediction of New Synthetic Routes for Substituted Systems

The advancement of computational chemistry provides powerful tools for accelerating the discovery and optimization of synthetic routes. frontiersin.orgresearchgate.net For this compound and its derivatives, computational methods are poised to play a crucial role in several key areas.

Mechanistic Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. This provides deep insight into reaction mechanisms, such as the stepwise process of the Povarov reaction, helping chemists to rationalize product outcomes and optimize reaction conditions for higher yields and selectivity. bowen.edu.ng

Predictive Synthesis and Retrosynthesis: The field of computer-assisted synthesis design has evolved from early rule-based expert systems to sophisticated platforms that use machine learning and deep learning algorithms. frontiersin.orgresearchgate.net These tools can analyze vast reaction databases to propose novel and efficient synthetic pathways for complex target molecules. researchgate.net By inputting a desired substituted N-propargyl tetrahydroquinoline, these programs can generate plausible retrosynthetic disconnections and suggest forward reaction sequences, significantly reducing the amount of empirical experimentation required. frontiersin.org

Green Chemistry and Process Optimization: A new generation of computational tools integrates machine learning with quantum mechanics to design "green" and sustainable synthetic routes. policyrj.com These hybrid frameworks can predict reaction efficiency while simultaneously quantifying sustainability metrics like atom economy and E-factor. policyrj.com This allows for the in silico design of synthetic pathways for substituted tetrahydroquinolines that are not only efficient but also environmentally benign.

Potential Applications in Material Science and Advanced Chemical Technologies

While much of the research on tetrahydroquinolines has focused on their pharmacological properties, the unique combination of the rigid, aromatic THQ core and the versatile propargyl handle in this compound suggests significant potential in material science and advanced chemical technologies. nih.govresearchgate.netrsc.org

Polymer Chemistry: The ability of the propargyl group to participate in click chemistry makes it an ideal monomer or functionalizing agent in polymer synthesis. rsc.orgumich.edu It can be used for:

Polymer backbone modification: Grafting THQ units onto existing polymer chains to impart specific properties.

Cross-linking: Creating robust, cross-linked polymer networks by reacting with multi-azide compounds. The resulting thermosets are noted for high thermal stability and low flammability. rsc.org

Dendrimer synthesis: Stepwise, modular construction of highly branched dendrimers with a THQ core or periphery. tcichemicals.com

Surface Modification and Functional Materials: The CuAAC reaction is a powerful tool for immobilizing molecules onto surfaces. nih.govnih.gov this compound could be "clicked" onto azide-functionalized nanoparticles, quantum dots, or sensor surfaces. This could lead to the development of:

Corrosion Inhibitors: Tetrahydroquinoline derivatives are known to be effective corrosion inhibitors. nih.gov Covalently bonding them to metal surfaces could provide a robust and durable protective layer.

Advanced Dyes and Recording Technologies: The THQ scaffold is a component in various dyes and has been used in modern recording technologies. nih.gov The propargyl group allows for its integration into larger systems for advanced optical or electronic materials.

Hydrogen Storage Materials: The broader class of N-heterocycles, including THQs, has been investigated for applications in hydrogen storage. rsc.org

The future of this compound chemistry is bright, with emerging synthetic methods enabling more efficient and complex constructions. The true potential, however, lies in leveraging its unique bifunctional nature for novel derivatizations and its strategic application in the design of next-generation polymers and functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline, and what factors influence method selection?

  • Methodological Answer : The synthesis of tetrahydroquinoline derivatives typically involves cyclization reactions. A prominent route utilizes epichlorohydrin and aromatic amines, where the aliphatic side chains undergo intramolecular cyclization to form the tetrahydroquinoline core. For example, heating diphenylamine with excess epichlorohydrin generates intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, which cyclizes to form the tetrahydroquinoline structure . Key factors in method selection include the nature and position of substituents , reaction temperature, and solvent polarity. Substituents on the aromatic ring or alkyne group may require tailored conditions (e.g., protecting groups) to avoid side reactions .

Q. How can researchers characterize the stereochemistry of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, the study of (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline confirmed its stereochemistry with a mean C–C bond length deviation of 0.002 Å and an R factor of 0.030 . Alternative methods include NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and chiral chromatography to separate enantiomers. Computational tools like density functional theory (DFT) can also predict stereochemical outcomes .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : While specific toxicity data for this compound may be limited, general precautions include:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Respiratory protection : For aerosolized particles, employ NIOSH-approved P95 respirators or EU-standard P1 filters .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Waste disposal : Avoid drainage systems; use designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing bifunctional tetrahydroquinoline derivatives?

  • Methodological Answer : Yield discrepancies often arise from competing reaction pathways or steric hindrance . For example, in the synthesis of bifunctional derivatives via N,N'-di(3-chloro-2-hydroxypropyl)-N,N'-di(2-naphthyl)-1,4-diaminobenzene, competing intermolecular reactions can reduce cyclization efficiency. Strategies include:

  • Optimizing reaction time and temperature : Longer heating may favor cyclization over side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) can stabilize transition states.
  • Catalytic additives : Lewis acids like BF₃·Et₂O may enhance electrophilic attack efficiency .

Q. What challenges arise in analyzing the stereochemical purity of this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include racemization during synthesis and low enantiomeric excess (ee) . Mitigation strategies:

  • Chiral auxiliaries : Incorporate temporary chiral groups to control stereochemistry during synthesis.
  • Dynamic kinetic resolution : Use catalysts to favor one enantiomer during reversible steps.
  • Advanced analytical techniques : Employ HPLC with chiral stationary phases (e.g., cellulose-based columns) or vibrational circular dichroism (VCD) for precise ee determination .

Q. How can researchers address missing physicochemical data (e.g., logP, solubility) for this compound?

  • Methodological Answer : Use computational prediction tools :

  • logP (partition coefficient) : Software like ACD/Percepta or EPI Suite estimates logP based on molecular fragments.
  • Solubility : The General Solubility Equation (GSE) incorporates melting point and lattice energy predictions.
  • Experimental validation : Perform small-scale shake-flask assays for logP and nephelometry for solubility .

Q. What strategies are effective for optimizing the regioselectivity of prop-2-yn-1-yl group attachment to the tetrahydroquinoline core?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects :

  • Directing groups : Install electron-donating groups (e.g., -OMe) on the aromatic ring to guide alkyne attachment to the ortho position.
  • Metal catalysis : Palladium or copper catalysts can mediate Sonogashira coupling for precise alkyne insertion .
  • Protection/deprotection : Temporarily block reactive sites to prevent undesired regiochemistry .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the biological activity of tetrahydroquinoline derivatives?

  • Methodological Answer : Contradictions may stem from structural variations (e.g., substituent positioning) or assay conditions (e.g., cell line specificity). Resolve by:

  • Meta-analysis : Compare studies using identical derivatives (e.g., 1-acetyl vs. 1-prop-2-yn-1-yl substituents).
  • Dose-response curves : Ensure activity is concentration-dependent and not an artifact of cytotoxicity.
  • Structural benchmarking : Cross-reference with crystallographic data to confirm compound integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.